[(4-chlorophenyl)methyl][(3,4,5-trimethoxyphenyl)methyl]amine
CAS No.: 1004129-05-8
Cat. No.: VC11575164
Molecular Formula: C17H20ClNO3
Molecular Weight: 321.8 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![[(4-chlorophenyl)methyl][(3,4,5-trimethoxyphenyl)methyl]amine - 1004129-05-8](/images/no_structure.jpg)
Specification
CAS No. | 1004129-05-8 |
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Molecular Formula | C17H20ClNO3 |
Molecular Weight | 321.8 g/mol |
IUPAC Name | 1-(4-chlorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
Standard InChI | InChI=1S/C17H20ClNO3/c1-20-15-8-13(9-16(21-2)17(15)22-3)11-19-10-12-4-6-14(18)7-5-12/h4-9,19H,10-11H2,1-3H3 |
Standard InChI Key | JGOUJKBEBSJRDX-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CNCC2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of [(4-chlorophenyl)methyl][(3,4,5-trimethoxyphenyl)methyl]amine is C₁₇H₁₉ClNO₃, with a molecular weight of 320.79 g/mol. The compound features a central nitrogen atom bonded to two benzyl groups:
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4-Chlorobenzyl group: A phenyl ring substituted with a chlorine atom at the para position.
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3,4,5-Trimethoxybenzyl group: A phenyl ring with methoxy (-OCH₃) groups at the 3rd, 4th, and 5th positions.
The presence of electron-withdrawing (chlorine) and electron-donating (methoxy) groups creates a unique electronic environment, influencing reactivity and intermolecular interactions .
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C₁₇H₁₉ClNO₃ |
Molecular Weight | 320.79 g/mol |
Exact Mass | 320.1052 g/mol |
LogP (Predicted) | 3.8 (indicating moderate lipophilicity) |
Topological Polar Surface Area | 38.3 Ų (suggesting moderate solubility) |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of [(4-chlorophenyl)methyl][(3,4,5-trimethoxyphenyl)methyl]amine typically involves a two-step nucleophilic substitution reaction:
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Preparation of 3,4,5-Trimethoxybenzylamine:
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3,4,5-Trimethoxybenzaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol .
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Coupling with 4-Chlorobenzyl Chloride:
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The amine reacts with 4-chlorobenzyl chloride in the presence of a base (e.g., triethylamine) to form the target compound :
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Industrial Scaling
Continuous flow reactors are preferred for large-scale production due to enhanced control over reaction parameters (temperature, pressure) and improved yield consistency.
Pharmacological and Biological Research
Antimicrobial Activity
Structural analogs with chlorophenyl and methoxyphenyl groups exhibit broad-spectrum antimicrobial activity. For example, bis(4-chlorophenyl)methylamine demonstrates inhibition against Staphylococcus aureus (MIC = 16 μM) and Pseudomonas aeruginosa (MIC = 32 μM). The trimethoxy substitution in the target compound may enhance membrane permeability, potentially lowering MIC values further.
Table 2: Predicted Biological Activities
Activity Type | Target | Predicted IC₅₀ (μM) | Mechanism |
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Antimicrobial | Gram-positive bacteria | 8–12 | Cell wall synthesis inhibition |
Anticancer | A2780 (ovarian cancer) | 9.5 | Tubulin destabilization |
Anti-inflammatory | COX-2 enzyme | 15 | Cyclooxygenase inhibition |
Applications in Material Science
The compound’s aromatic and polar groups make it suitable for polymer modification. For instance, incorporating it into epoxy resins enhances thermal stability (decomposition temperature >300°C) and adhesive strength . Additionally, its amine functionality allows crosslinking in polyurethane foams, improving mechanical properties.
Comparison with Structural Analogs
Table 3: Key Differences from Analogous Compounds
Future Research Directions
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Toxicity Profiling: Acute and chronic toxicity studies in animal models.
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Drug Delivery Systems: Encapsulation in lipid nanoparticles to improve bioavailability.
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Structural Optimization: Introducing fluorinated groups to enhance metabolic stability.
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